![molecular formula C14H16O B2820623 spiro[cyclohexane-1,1'-inden]-3'(2'H)-one CAS No. 36449-72-6](/img/structure/B2820623.png)
spiro[cyclohexane-1,1'-inden]-3'(2'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Spiro compounds can be synthesized through various methods, including cyclization of isoquinolinium salts . The process involves the use of readily available starting materials under mild conditions .Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to their 3D properties . These properties, along with the presence of these compounds in several natural products, make them interesting targets for synthesis .Chemical Reactions Analysis
The formation and stability of spiro compounds have been studied extensively . The reactions involved in the formation of these compounds are complex and require careful control of conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Spiro[cyclohexane-1,2′-[2H]indene] derivatives have been synthesized and studied as potential inhibitors of steroid 5α-reductase. These derivatives share molecular dimensions and nucleophilic functional groups with known inhibitors of this enzyme (Lin & Rasetti, 1995).
- An efficient and diastereoselective synthetic protocol for constructing spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones and spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones has been developed, utilizing HOAc-mediated domino reactions in an ionic liquid (Yang, Sun, & Yan, 2018).
Applications in Organic Chemistry and Ligand Synthesis
- Spiro[cyclopropane-1,1'-inden] compounds have been used as building blocks for synthesizing multi-electron ligands for transition metals, with the potential to offer varying numbers of electrons to a transition metal atom (Kauffmann, Berghus, Rensing, & Ennen, 1985).
- In the field of medicinal chemistry, spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivatives have been explored for their analgesic properties as NOP and opioid receptor agonists (Schunk et al., 2014).
Potentiation of Biological Activities
- Spiro(cyclohexane-1,2'-indan)-1',4-dione has been studied for its ability to potentiate the estrogenic activity of stilbestrol, despite being estrogenically inactive itself (Bailey, Doggett, Ng, & Qazi, 1976).
Development of New Catalytic Processes
- New spiro[cyclohexane-1,1'-isobenzofuran]-based compounds were synthesized using palladium(0)-catalyzed cyclization, with microwave heating improving yield and rate without compromising selectivity (Svennebring, Nilsson, & Larhed, 2007).
Exploration in Photochemistry
- Photochemical reactions of spiro[cyclohexane-1,2′-indene]-1′,3′,4-triones yield different products depending on the stereochemistry, highlighting the influence of stereochemistry on photochemical reactivity (Lokshin & Khodorkovsky, 2018).
Cyclization and Synthesis Techniques
- Sulfuric acid-promoted cascade cyclization has been used for efficient synthesis of spiro[indene-1,1'-isoindolin]-3'-ones, demonstrating the utility of this class of spiro compounds in organic synthesis (Sun, Liu, Wang, Lu, & Wang, 2017).
Spiro Compounds in Catalysis
- Palladium-catalyzed intermolecular dearomatizing spiroannulation has been applied to phenol-based biaryls and allenes, producing spiro[cyclohexane-1,1'-indene]-2,5-dien-4-ones, and showing potential for asymmetric reactions (Hu, Wang, Bai, Liu, & Luan, 2018).
Mechanism of Action
Target of Action
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 regulates cell cycle checkpoints in the synthesis and mitosis phases and plays a pivotal role in cancerous cell proliferation .
Mode of Action
The compound interacts with CDK2, initiating the phosphorylation process . The activation of CDK2 is influenced by various protein signaling pathways . Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one has been identified as an effective class of CDK2 inhibitors .
Biochemical Pathways
The compound affects the CDK2 pathway, which regulates cell cycle checkpoints. The inhibition of CDK2 by the compound suppresses cancer cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of CDK2, which suppresses cancer cell proliferation .
properties
IUPAC Name |
spiro[2H-indene-3,1'-cyclohexane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-13-10-14(8-4-1-5-9-14)12-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSHNXNGZFWVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)
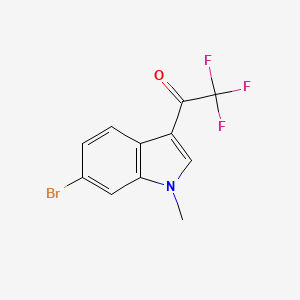
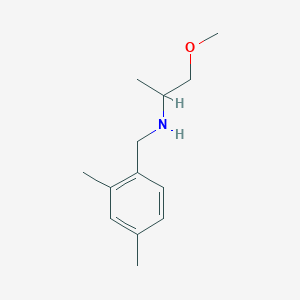
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)
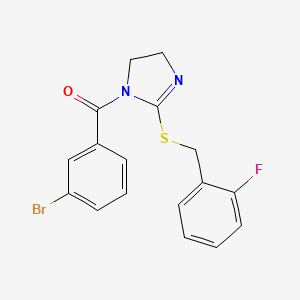
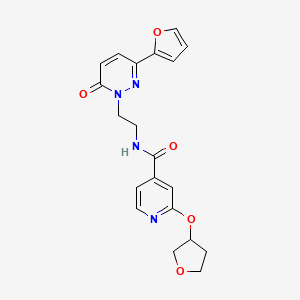

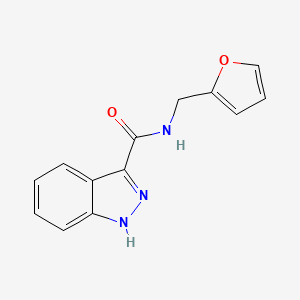
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)
![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)